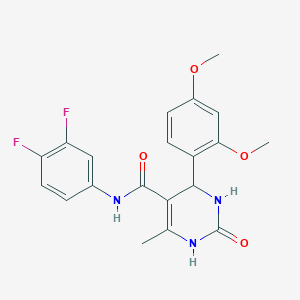

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3,4-Difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine carboxamide derivative characterized by a tetrahydropyrimidine core substituted with a 3,4-difluorophenyl amide group and a 2,4-dimethoxyphenyl moiety. The 2-oxo group in the tetrahydropyrimidine ring may enhance hydrogen-bonding interactions in biological targets, while the difluorophenyl and dimethoxyphenyl groups could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4/c1-10-17(19(26)24-11-4-7-14(21)15(22)8-11)18(25-20(27)23-10)13-6-5-12(28-2)9-16(13)29-3/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGADUZHQAFLGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydropyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a suitable difluorophenyl halide reacts with an amine derivative of the tetrahydropyrimidine core.

Attachment of the dimethoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a dimethoxyphenyl boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions activated by electron-withdrawing groups like fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds within the tetrahydropyrimidine family exhibit notable antimicrobial properties. For instance, a study demonstrated the synthesis of various tetrahydropyrimidine derivatives and their evaluation for antimicrobial activity. The findings suggested that certain derivatives showed promising activity against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. Specific structural modifications have been linked to enhanced potency against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies indicate a favorable interaction profile that could lead to further pharmacological exploration .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is largely dependent on its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Key Observations:

- Fluorine vs. Methoxy/Chloro Substituents: The target compound’s 3,4-difluorophenyl group may enhance target binding through strong electron-withdrawing effects and improved membrane permeability compared to methoxy or chloro substituents .

- 2-Oxo vs. 2-Thioxo: The 2-oxo group in the target compound likely favors hydrogen bonding with kinase active sites, whereas 2-thioxo analogs (e.g., ) prioritize antibacterial activity via thiol-mediated interactions .

Biological Activity

N-(3,4-difluorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as the compound) is a synthetic organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C20H19F2N3O3

- Molecular Weight : 419.44 g/mol

- CAS Number : 31884732

The compound is characterized by a tetrahydropyrimidine core structure which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been reported to show activity against various bacterial strains. The compound's potential as an antimicrobial agent can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Antifungal Activity |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data indicate that the compound exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- IC50 Values :

- AChE: 157.31 µM

- BChE: 46.42 µM

These values suggest that the compound could be a selective inhibitor of BChE, potentially offering therapeutic benefits in cognitive enhancement and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts by binding to the active sites of cholinesterases, preventing the breakdown of acetylcholine.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cell signaling pathways.

- Antimicrobial Mechanism : By inhibiting key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydropyrimidines and evaluated their antimicrobial efficacy against clinically relevant pathogens. The results indicated that modifications in the fluorine and methoxy substituents significantly enhanced antimicrobial potency .

Study 2: Neuroprotective Effects

A separate study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer’s disease. The results demonstrated that administration of cholinesterase inhibitors led to improved cognitive function and reduced amyloid plaque formation in the brain .

Q & A

Q. What are the recommended synthetic routes and purification methods for this tetrahydropyrimidine derivative?

- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction, utilizing urea/thiourea, β-keto esters, and substituted aldehydes. For example, cyclocondensation of 3,4-difluoroaniline with 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., HCl or p-TsOH) under reflux conditions in ethanol yields the tetrahydropyrimidine scaffold . Purification is typically achieved via recrystallization from ethanol or column chromatography using silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1). Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) ensures minimal byproducts.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra for diagnostic signals (e.g., NH protons at δ 9.5–10.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For related analogs, C–H···O and N–H···O interactions stabilize the dihydropyrimidinone ring, with bond angles and torsion angles matching DFT-optimized geometries .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 443.1 (calculated for CHFNO).

Advanced Research Questions

Q. What strategies optimize substituent effects on bioactivity in analogs of this compound?

- Methodological Answer : Systematically modify substituents on the aryl and dihydropyrimidinone moieties to study structure-activity relationships (SAR):

- Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., –CF) to enhance metabolic stability .

- Substitute 2,4-dimethoxyphenyl with halogenated or heteroaromatic groups (e.g., pyridyl) to improve target binding. Biological assays (e.g., kinase inhibition) should be paired with computational docking (AutoDock Vina) to correlate substituent hydrophobicity/electrostatics with IC values .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

- Standardizing Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds (e.g., staurosporine for IC normalization).

- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% (e.g., unreacted aldehydes) can skew cytotoxicity results .

- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers linked to substituent electronic effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic centers. The 2-oxo group and C5 carboxamide are susceptible to nucleophilic attack, with activation energies (~25–30 kcal/mol) guiding solvent selection (e.g., DMF for SNAr reactions) . MD simulations (GROMACS) can further model solvation effects on transition states.

Q. How does the compound’s conformational flexibility impact target binding?

- Methodological Answer : Use dynamic NMR and variable-temperature studies to assess ring puckering and substituent rotation barriers. For analogs, the tetrahydropyrimidine ring adopts a boat conformation in solution, with 2,4-dimethoxyphenyl rotation restricted below 25°C . Molecular dynamics (AMBER) can simulate binding to rigid targets (e.g., ATP-binding pockets), where reduced flexibility correlates with higher binding affinity (ΔG ≤ −9 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.